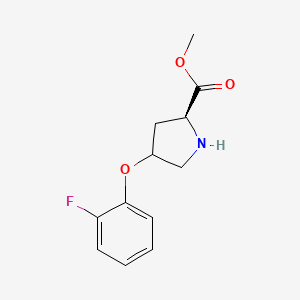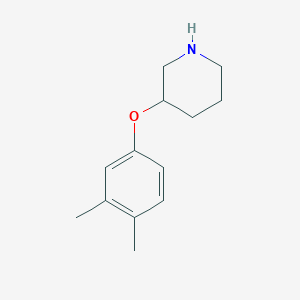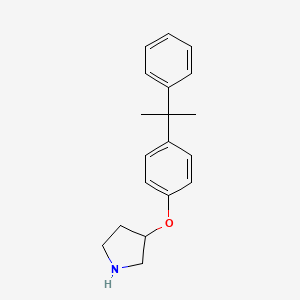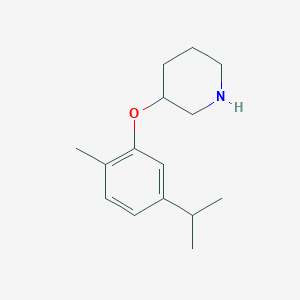
1-isopropyl-L-proline
Übersicht
Beschreibung
1-Isopropyl-L-proline is a derivative of the amino acid proline . It has a molecular formula of C8H15NO2 and an average mass of 157.21 Da . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1-isopropyl-L-proline can be achieved through various methods. One such method involves the amidation of L-proline in organic media using ammonia and a biocatalyst . Another method involves the use of L-proline as an organocatalyst for the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions using 1-propanol as a solvent . A patent also describes a method for preparing L-prolinamide, an intermediate of 1-isopropyl-L-proline, through a series of reactions .Molecular Structure Analysis
The molecular structure of 1-isopropyl-L-proline consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has one defined stereocentre .Chemical Reactions Analysis
1-isopropyl-L-proline can participate in various chemical reactions. For instance, L-proline can undergo racemization to D-proline, followed by reductive cleavage to yield 5-aminopentanoate . Additionally, L-proline has been found to be a versatile organocatalyst for the synthesis of new spirooxindole derivatives .Physical And Chemical Properties Analysis
1-isopropyl-L-proline is a solid at room temperature with a density of 1.1±0.1 g/cm3 . It has a boiling point of 252.2±33.0 °C at 760 mmHg and a flash point of 106.3±25.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
1-isopropyl-L-proline: serves as an organocatalyst in various organic reactions. Its structure allows it to catalyze asymmetric syntheses, including Aldol condensation and Mannich reactions, which are pivotal in creating complex organic compounds .
Pharmaceutical Drug Synthesis
In pharmaceuticals, 1-isopropyl-L-proline is used as a building block for the synthesis of drugs. It plays a crucial role in the production of hypertensive agents and other therapeutic compounds due to its ability to form stable and biologically active structures .
Biocatalysis
The compound is employed in biocatalytic processes, particularly in the amidation of L-proline in organic media. This reaction is essential for creating amides without substrate activation, which is a significant step in drug synthesis .
Material Science
1-isopropyl-L-proline: contributes to materials science by providing a chiral structure that can be used to create polymers with specific optical properties. Its incorporation into materials can lead to advancements in the development of new types of plastics and fibers .
Environmental Science
In environmental science, 1-isopropyl-L-proline is studied for its role in plant stress responses. It’s known that proline and its derivatives help plants cope with abiotic stresses like drought and salinity, which is crucial for improving crop resilience .
Food Industry
This compound is also significant in the food industry. As a derivative of L-proline, 1-isopropyl-L-proline could potentially interact with food components to preserve nutritional value and enhance flavor, although direct applications in this area require further research to establish its specific uses .
Agriculture
In agriculture, proline analogs, including 1-isopropyl-L-proline , are explored for their potential to improve crop tolerance to environmental stresses. They may be used to treat soils or crops directly to enhance growth and yield under challenging conditions .
Wirkmechanismus
Target of Action
It is known that proline, a closely related compound, plays a significant role in stress adaptation and can influence cell death and survival in various organisms .
Mode of Action
Proline, a similar compound, is known to interact with its targets through multiple and complex regulatory pathways .
Biochemical Pathways
Proline metabolism, which may be similar, is known to be manipulated under stress and can profoundly influence various biochemical pathways . Proline metabolism is involved in the interconversion of proline and glutamate, a process linked to cellular energetics directly via the respiratory electron transport chain .
Result of Action
It is known that proline metabolism can profoundly influence cell death and survival in various organisms .
Action Environment
It is known that proline metabolism can be manipulated under stress, suggesting that environmental stressors may influence the action of 1-isopropyl-l-proline .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1-propan-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPAOPWAVKSUPQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342793-00-4 | |
| Record name | 1-Isopropyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)




![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)



![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)